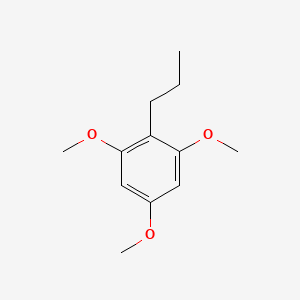

1,3,5-Trimethoxy-2-propylbenzene

Description

Properties

CAS No. |

2215-97-6 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1,3,5-trimethoxy-2-propylbenzene |

InChI |

InChI=1S/C12H18O3/c1-5-6-10-11(14-3)7-9(13-2)8-12(10)15-4/h7-8H,5-6H2,1-4H3 |

InChI Key |

TXNCNQDEXNPPPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(C=C1OC)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1,3,5-Trimethoxy-2-propylbenzene serves as an important intermediate in the synthesis of pharmaceuticals and other organic compounds. Its unique structure allows it to participate in various chemical reactions that lead to the formation of complex molecules.

Synthesis Methodology

The preparation of this compound typically involves methods that ensure high purity and yield. One notable method includes the reaction of sodium methoxide with specific aromatic compounds under controlled conditions, yielding over 80% purity .

Analytical Chemistry

A significant application of this compound is as a derivatizing agent for quantifying halogens in aqueous systems. This application is critical in environmental monitoring and water quality analysis.

Quantification of Halogens

Recent studies have demonstrated that this compound can selectively react with free chlorine and bromine in water samples. The resulting halogenated products can be quantified using liquid chromatography or gas chromatography-mass spectrometry (GC-MS). This method offers lower quantification limits compared to traditional methods, making it highly effective for monitoring disinfectant levels in drinking water and wastewater .

Emerging research indicates that derivatives of this compound exhibit biological activities that may be harnessed for medicinal purposes.

Case Studies on Biological Applications

- Antimicrobial Properties : Certain derivatives have shown promising antimicrobial activity against various pathogens. Studies suggest that modifications to the trimethoxy structure can enhance these properties .

- Anticancer Activity : Research into the biological effects of this compound suggests potential anticancer applications, warranting further investigation into its mechanisms of action .

Environmental Applications

In environmental chemistry, this compound has been studied for its role in assessing contamination levels in soil and groundwater.

Environmental Monitoring

The compound is utilized to evaluate the presence of hydrocarbons and other pollutants in contaminated sites. Its detection capabilities are crucial for environmental risk assessments and remediation strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3,5-Trimethoxy-2-propylbenzene with structurally related aromatic compounds, leveraging data from the provided evidence and extrapolations based on substituent effects:

Key Findings :

Physical Properties :

- The propyl group in this compound increases molecular weight and lipophilicity compared to mesitylene or trimethoxybenzene, reducing water solubility.

- Boiling points correlate with molecular weight and polarity. Trimethoxybenzene (285–287°C) has a higher boiling point than mesitylene (165°C) due to stronger dipole-dipole interactions from methoxy groups. The propyl-substituted derivative is estimated to have a similar or slightly lower boiling point than trimethoxybenzene due to steric hindrance .

Reactivity :

- Methoxy groups activate the benzene ring toward electrophilic substitution (e.g., nitration, sulfonation) but deactivate it toward nucleophilic attack. This contrasts with methyl groups in mesitylene, which are weaker activators .

- The propyl group may undergo oxidation or halogenation under radical conditions, similar to other alkylbenzenes .

Synthetic Methods :

- Synthesis of this compound could involve Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with propyl halides, though regioselectivity must be controlled. highlights similar strategies using chloroacetic acid and aldehydes in acetic anhydride, suggesting possible pathways .

Glove selection guidelines from emphasize chemical resistance to organic solvents, applicable to handling this compound . Regulatory data for mesitylene () indicate environmental persistence; the propyl derivative may share similar ecological risks due to hydrophobicity .

Structural and Spectroscopic Contrasts

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 1,3,5-Trimethoxy-2-propylbenzene in academic research settings?

- Methodological Answer : A plausible synthesis route involves starting with a commercially available 1,3,5-trimethoxybenzene precursor. Functionalization at the 2-position can be achieved via alkylation using a propyl halide (e.g., propyl bromide) under Friedel-Crafts conditions. Alternatively, directed metallation strategies (e.g., using lithium bases) followed by quenching with a propyl electrophile may enhance regioselectivity. This approach is analogous to allylation methods described for structurally related trimethoxybenzene derivatives .

Q. What safety precautions should be taken when handling this compound in laboratory environments?

- Methodological Answer :

- Gloves : Use nitrile rubber gloves (11–13 mil thickness) for routine handling, as they provide a breakthrough time of ~1 hour. For prolonged exposure or spill cleanup, switch to butyl rubber gloves (12–15 mil thickness) with >4-hour resistance .

- Eye Protection : Tightly sealed safety goggles or chemical splash goggles are mandatory to prevent ocular exposure .

- Ventilation : Ensure adequate fume hood airflow (10× theoretical minimum velocity) during synthesis or bulk handling to mitigate inhalation risks .

Q. How should researchers address inconsistencies in melting point data for this compound across literature sources?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. To resolve this:

- Perform recrystallization in a solvent system optimized for the compound (e.g., ethanol/water) and dry under vacuum.

- Use differential scanning calorimetry (DSC) to confirm thermal behavior and compare results with published melting ranges for analogous compounds (e.g., 3,4,5-Trimethoxyphenol, mp 146–149°C) .

Advanced Research Questions

Q. How can regioselectivity challenges during propylation of 1,3,5-Trimethoxybenzene be mitigated?

- Methodological Answer :

- Directing Groups : Introduce a temporary directing group (e.g., boronates) to favor substitution at the 2-position. Subsequent removal post-propylation yields the target compound.

- Metallation Strategies : Use strong bases like LDA (lithium diisopropylamide) to deprotonate the 2-position selectively, followed by reaction with propyl iodide. This method mirrors allylation techniques for trimethoxybenzene derivatives .

Q. What experimental approaches are recommended to assess the photostability of this compound under varying conditions?

- Methodological Answer :

- Light Exposure Studies : Expose the compound to UV-Vis light (e.g., 300–400 nm) in quartz cells and monitor degradation via HPLC. Compare results in polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents to evaluate solvent effects.

- Storage Recommendations : Store samples in amber glassware at –20°C to minimize photodegradation, as advised for structurally similar trimethoxy aromatic compounds .

Q. How does the 2-propyl substituent influence the electronic and steric properties of 1,3,5-Trimethoxybenzene in catalytic reactions?

- Methodological Answer :

- Steric Effects : The propyl group introduces steric hindrance at the 2-position, potentially reducing reactivity in electrophilic substitution reactions. Computational modeling (DFT) can quantify steric parameters like %Vbur.

- Electronic Effects : The electron-donating methoxy groups dominate the aromatic ring’s electronic profile, but the propyl group may slightly alter local electron density. UV-Vis spectroscopy and Hammett plots can elucidate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.